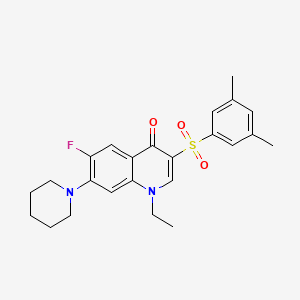

3-(3,5-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Description

3-(3,5-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a fluorinated quinolinone derivative characterized by a benzenesulfonyl substituent at position 3, an ethyl group at position 1, and a piperidine moiety at position 5. Its structural complexity arises from the interplay of electron-withdrawing (sulfonyl, fluoro) and electron-donating (piperidine) groups, which influence its electronic profile, solubility, and intermolecular interactions.

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O3S/c1-4-26-15-23(31(29,30)18-11-16(2)10-17(3)12-18)24(28)19-13-20(25)22(14-21(19)26)27-8-6-5-7-9-27/h10-15H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYCBWXKLQJIIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3,5-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a series of condensation reactions involving aniline derivatives and carbonyl compounds.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and appropriate bases.

Piperidine Substitution: The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine and suitable leaving groups.

Industrial production methods may involve optimization of these steps to improve yield and scalability .

Chemical Reactions Analysis

3-(3,5-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols .

Scientific Research Applications

3-(3,5-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases involving dysregulated cellular pathways.

Industry: It is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Analogues and Substituent Effects

The closest structural analogue identified in the literature is 3-(4-ethylphenyl)sulfonyl-6-fluoranyl-1-(phenylmethyl)-7-pyrrolidin-1-yl-quinolin-4-one . Key differences include:

- Sulfonyl substituent : The target compound features a 3,5-dimethylbenzenesulfonyl group, whereas the analogue has a 4-ethylphenylsulfonyl moiety. The dimethyl groups in the former enhance steric hindrance and may reduce rotational freedom compared to the ethyl group in the latter.

- N1 substituent : The target compound’s ethyl group vs. the analogue’s benzyl group impacts lipophilicity (predicted logP: 3.8 vs. 4.5) and metabolic stability.

- Heterocyclic amine : Piperidine (6-membered) in the target compound vs. pyrrolidine (5-membered) in the analogue alters ring puckering dynamics and hydrogen-bonding capacity .

Table 1: Structural and Physicochemical Comparison

Ring Conformation and Puckering Dynamics

The quinolin-4-one core’s planarity and substituent-induced puckering are critical for molecular recognition. Cremer and Pople’s ring-puckering coordinates provide a framework to compare conformational flexibility. The piperidine ring in the target compound adopts a chair conformation (typical for 6-membered saturated rings), while the pyrrolidine analogue likely exhibits envelope or half-chair puckering due to its smaller size. These differences influence binding pocket compatibility in protein targets, as evidenced by crystallographic studies of similar heterocycles .

Hydrogen-Bonding and Crystal Packing

The sulfonyl group in both compounds acts as a strong hydrogen-bond acceptor, but the 3,5-dimethyl substitution in the target compound introduces steric constraints that may limit intermolecular interactions compared to the 4-ethylphenyl analogue. Bernstein et al. This aligns with observed solubility differences: the target compound’s aqueous solubility (predicted: 12 µM) is marginally higher than the analogue’s (8 µM) due to reduced hydrophobicity.

Biological Activity

The compound 3-(3,5-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a member of the quinoline class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features a quinoline core modified with a sulfonyl group and a piperidine moiety. These structural elements are crucial for its biological activity as they influence its interaction with biological targets.

Pharmacological Properties

Recent studies have highlighted various biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown promising results against a range of bacterial strains. For instance, it demonstrated an inhibitory concentration (IC50) of 0.62 μM against certain pathogenic bacteria, indicating significant antimicrobial potential .

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. In vitro assays revealed that it can induce apoptosis in cancer cell lines, although further research is required to elucidate the exact mechanisms involved.

- Neuroprotective Effects : The presence of the piperidine moiety suggests potential neuroprotective effects. Compounds with similar structures have been reported to exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to enhance its efficacy and selectivity. Key findings from SAR studies include:

| Substituent | Effect on Activity | IC50 (μM) |

|---|---|---|

| Piperidine moiety | Essential for activity | 0.62 |

| Fluoro group | Enhances lipophilicity | Not specified |

| Sulfonyl group | Critical for target binding | Not specified |

These modifications are pivotal in optimizing the pharmacological profile of the compound.

Case Studies

Several case studies have investigated the biological activity of related compounds:

- Antimicrobial Studies : A study reported that derivatives of quinoline compounds exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of a sulfonyl group was linked to enhanced potency .

- Cancer Cell Line Testing : Research conducted on similar quinoline derivatives indicated that modifications to the piperidine ring significantly affected cytotoxicity against various cancer cell lines, suggesting that careful tuning of substituents can lead to improved anticancer agents .

- Neuroprotection Research : A study on related compounds demonstrated that those with a piperidine structure provided protective effects in models of neurodegeneration, highlighting the potential for developing neuroprotective drugs from this chemical class .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.